molecular formula C5H5N2O4- B10848573 4-carboxy-6-oxo-4,5-dihydro-1H-pyrimidin-2-olate

4-carboxy-6-oxo-4,5-dihydro-1H-pyrimidin-2-olate

Cat. No.: B10848573
M. Wt: 157.10 g/mol
InChI Key: UFIVEPVSAGBUSI-UHFFFAOYSA-M
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Description

4-carboxy-6-oxo-4,5-dihydro-1H-pyrimidin-2-olate is a heterocyclic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both carboxyl and oxo groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-carboxy-6-oxo-4,5-dihydro-1H-pyrimidin-2-olate typically involves the cyclization of suitable precursors. One common method involves the reaction of urea with malonic acid derivatives under acidic or basic conditions to form the pyrimidine ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-carboxy-6-oxo-4,5-dihydro-1H-pyrimidin-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the carboxyl group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various pyrimidine derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

4-carboxy-6-oxo-4,5-dihydro-1H-pyrimidin-2-olate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-carboxy-6-oxo-4,5-dihydro-1H-pyrimidin-2-olate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-carboxy-6-oxo-4,5-dihydro-1H-pyrimidin-2-olate is unique due to its specific functional groups and the versatility it offers in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H5N2O4-

Molecular Weight

157.10 g/mol

IUPAC Name

4-carboxy-6-oxo-4,5-dihydro-1H-pyrimidin-2-olate

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/p-1

InChI Key

UFIVEPVSAGBUSI-UHFFFAOYSA-M

Canonical SMILES

C1C(N=C(NC1=O)[O-])C(=O)O

Origin of Product

United States

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